molecular formula C12H13F3N2O2 B1673506 Fluzinamide CAS No. 76263-13-3

Fluzinamide

Cat. No. B1673506
Key on ui cas rn: 76263-13-3
M. Wt: 274.24 g/mol
InChI Key: YULWJRNIKFFGNU-UHFFFAOYSA-N
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Patent
US04226861

Procedure details

To 6.0 g. (0.024 mole) of 3-(3-trifluoromethylphenoxy) azetidine in 50 ml. of dry benzene was added dropwise 1.37 g. (0.024 mole) of methylisocyanate with stirring, and stirring was continued for 30 minutes. The solid which crystallized in the flask was recrystallized using 95% ethanol to give 5.0 g. (76%) of product (m.p. 145°-147° C.).
Quantity
0.024 mol
Type
reactant
Reaction Step One
Quantity
0.024 mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[O:6][CH:7]1[CH2:10][NH:9][CH2:8]1.[CH3:16][N:17]=[C:18]=[O:19]>C1C=CC=CC=1>[CH3:16][NH:17][C:18]([N:9]1[CH2:10][CH:7]([O:6][C:5]2[CH:11]=[CH:12][CH:13]=[C:3]([C:2]([F:1])([F:14])[F:15])[CH:4]=2)[CH2:8]1)=[O:19]

Inputs

Step One
Name
Quantity
0.024 mol
Type
reactant
Smiles
FC(C=1C=C(OC2CNC2)C=CC1)(F)F
Step Two
Name
Quantity
0.024 mol
Type
reactant
Smiles
CN=C=O
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which crystallized in the flask
CUSTOM
Type
CUSTOM
Details
was recrystallized
CUSTOM
Type
CUSTOM
Details
to give 5.0 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CNC(=O)N1CC(C1)OC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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